molecular formula C19H31N5O2 B6752090 N-[4-[4-[(1-methylimidazol-2-yl)methyl]piperazin-1-yl]-4-oxobutan-2-yl]cyclopentanecarboxamide

N-[4-[4-[(1-methylimidazol-2-yl)methyl]piperazin-1-yl]-4-oxobutan-2-yl]cyclopentanecarboxamide

Cat. No.: B6752090
M. Wt: 361.5 g/mol
InChI Key: PRALZMJAJQEFGR-UHFFFAOYSA-N
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Description

N-[4-[4-[(1-methylimidazol-2-yl)methyl]piperazin-1-yl]-4-oxobutan-2-yl]cyclopentanecarboxamide is a complex organic compound that features a cyclopentanecarboxamide core with various functional groups attached

Properties

IUPAC Name

N-[4-[4-[(1-methylimidazol-2-yl)methyl]piperazin-1-yl]-4-oxobutan-2-yl]cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H31N5O2/c1-15(21-19(26)16-5-3-4-6-16)13-18(25)24-11-9-23(10-12-24)14-17-20-7-8-22(17)2/h7-8,15-16H,3-6,9-14H2,1-2H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRALZMJAJQEFGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)N1CCN(CC1)CC2=NC=CN2C)NC(=O)C3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H31N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[4-[(1-methylimidazol-2-yl)methyl]piperazin-1-yl]-4-oxobutan-2-yl]cyclopentanecarboxamide typically involves multiple steps:

    Formation of the 1-methylimidazole derivative: This can be achieved by alkylation of imidazole with methyl iodide in the presence of a base such as potassium carbonate.

    Synthesis of the piperazine intermediate: The 1-methylimidazole derivative is then reacted with piperazine under reflux conditions to form the piperazine intermediate.

    Attachment of the oxobutan-2-yl group: The piperazine intermediate is then reacted with a suitable oxobutan-2-yl halide in the presence of a base to form the desired intermediate.

    Cyclopentanecarboxamide formation: Finally, the intermediate is reacted with cyclopentanecarboxylic acid or its derivatives under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-[4-[4-[(1-methylimidazol-2-yl)methyl]piperazin-1-yl]-4-oxobutan-2-yl]cyclopentanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine or imidazole rings using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of alkylated derivatives.

Scientific Research Applications

N-[4-[4-[(1-methylimidazol-2-yl)methyl]piperazin-1-yl]-4-oxobutan-2-yl]cyclopentanecarboxamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Biological Research: Used as a probe to study receptor-ligand interactions and signal transduction pathways.

    Industrial Applications: Potential use in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-[4-[4-[(1-methylimidazol-2-yl)methyl]piperazin-1-yl]-4-oxobutan-2-yl]cyclopentanecarboxamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and affecting downstream signaling pathways. This can result in various biological effects, depending on the specific target and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-[4-[(1-methylimidazol-2-yl)methyl]piperazin-1-yl]-4-oxobutan-2-yl]cyclopentanecarboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with multiple biological targets makes it a versatile compound for research and potential therapeutic applications.

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